molecular formula C19H17N3O3 B6045452 methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate

methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate

Cat. No. B6045452
M. Wt: 335.4 g/mol
InChI Key: INNMGNGWRQCJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate is a chemical compound that belongs to the class of pyrimidine-based kinase inhibitors. It is a potent and selective inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and proliferation. In recent years, there has been a growing interest in the synthesis and application of this compound in scientific research.

Mechanism of Action

Methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate inhibits B-Raf by binding to the ATP-binding site of the enzyme. This prevents the activation of downstream signaling pathways that promote cell growth and proliferation. The inhibition of B-Raf by methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate have been extensively studied. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate in lab experiments include its potency and selectivity as a B-Raf inhibitor. This makes it an ideal tool for studying the role of B-Raf in various biological processes. However, the limitations of using this compound include its complex synthesis process and high cost.

Future Directions

There are several future directions for the research and development of methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate. One potential direction is the optimization of the synthesis process to make it more efficient and cost-effective. Another direction is the investigation of the potential of this compound as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate involves several steps. The first step is the preparation of 2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinamine, which is then coupled with methyl 2-bromobenzoate to form the final compound. The synthesis process is complex and requires specialized equipment and expertise.

Scientific Research Applications

Methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. B-Raf is a key player in the development of several types of cancer, and inhibitors such as methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate have shown promising results in preclinical studies.

properties

IUPAC Name

methyl 2-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-12-11-17(21-15-9-5-3-7-13(15)19(24)25-2)22-18(20-12)14-8-4-6-10-16(14)23/h3-11,23H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNMGNGWRQCJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]amino]benzoate

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